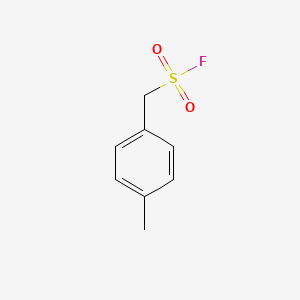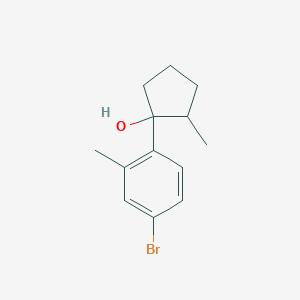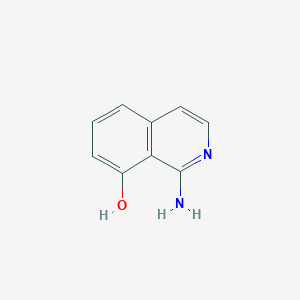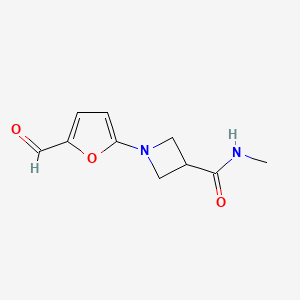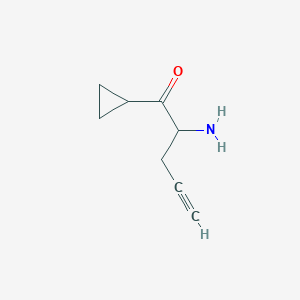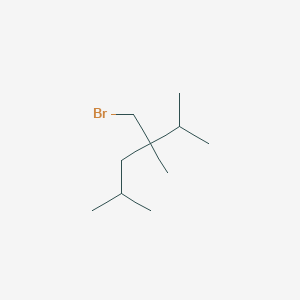
3-(Bromomethyl)-2,3,5-trimethylhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-2,3,5-trimethylhexane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromomethyl group attached to a hexane backbone with three methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2,3,5-trimethylhexane typically involves the bromination of 2,3,5-trimethylhexane. This can be achieved through the following steps:
Bromination Reaction: The starting material, 2,3,5-trimethylhexane, is subjected to bromination using bromine (Br2) in the presence of a radical initiator such as light or heat. The reaction proceeds via a free radical mechanism, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and precise control of temperature and reaction time.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-2,3,5-trimethylhexane can undergo various types of chemical reactions, including:
-
Nucleophilic Substitution: : The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include hydroxide ions (OH-), alkoxide ions (RO-), and amines (RNH2).
-
Elimination Reactions: : Under basic conditions, this compound can undergo elimination reactions to form alkenes. This typically involves the use of strong bases such as potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium hydroxide (KOH), and various amines can be used under mild to moderate temperatures.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are used under elevated temperatures to promote the elimination process.
Major Products Formed
Nucleophilic Substitution: The major products are typically alcohols, ethers, or amines, depending on the nucleophile used.
Elimination Reactions: The major product is an alkene, formed by the removal of a hydrogen atom and the bromine atom from the compound.
Scientific Research Applications
3-(Bromomethyl)-2,3,5-trimethylhexane has several applications in scientific research, including:
-
Organic Synthesis: : It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the construction of various chemical compounds.
-
Medicinal Chemistry:
-
Material Science: : It can be utilized in the preparation of polymers and other materials that require specific functional groups for their properties.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-2,3,5-trimethylhexane in chemical reactions primarily involves the reactivity of the bromomethyl group. This group can participate in nucleophilic substitution and elimination reactions, as described earlier. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or base used.
Comparison with Similar Compounds
Similar Compounds
2-Bromomethyl-1,3-dioxolane: Another bromomethyl compound with a different backbone structure.
3-(Bromoacetyl)coumarins: Compounds with a bromomethyl group attached to a coumarin ring.
Uniqueness
3-(Bromomethyl)-2,3,5-trimethylhexane is unique due to its specific hexane backbone with three methyl substituents. This structure imparts distinct reactivity and properties compared to other bromomethyl compounds, making it valuable in specific synthetic applications.
Properties
Molecular Formula |
C10H21Br |
|---|---|
Molecular Weight |
221.18 g/mol |
IUPAC Name |
3-(bromomethyl)-2,3,5-trimethylhexane |
InChI |
InChI=1S/C10H21Br/c1-8(2)6-10(5,7-11)9(3)4/h8-9H,6-7H2,1-5H3 |
InChI Key |
GLPCPOVFLVEMPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(CBr)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[7-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13194151.png)
![8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13194156.png)

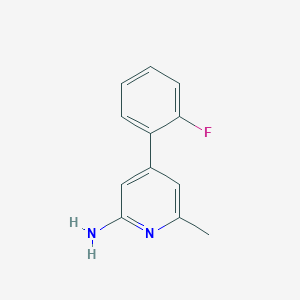
![2-[(1-Methoxypropan-2-yl)amino]butan-1-ol](/img/structure/B13194167.png)
![1-[Ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclopropane-1-carboxylic acid](/img/structure/B13194184.png)
